molecular formula C21H15BrN2O4 B12455063 2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

2-{[(3-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid

Cat. No.: B12455063
M. Wt: 439.3 g/mol
InChI Key: UJQORGVOLZKBER-UHFFFAOYSA-N
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Description

2-[3-(2-Bromobenzamido)benzamido]benzoic acid is an organic compound with the molecular formula C14H10BrNO3 It is a derivative of benzoic acid, featuring bromine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Bromobenzamido)benzamido]benzoic acid typically involves the following steps:

    Amidation: The formation of an amide bond between the brominated benzoic acid and an amine derivative.

The reaction conditions for these steps often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for the bromination step. The amidation reaction may require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of 2-[3-(2-Bromobenzamido)benzamido]benzoic acid may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Bromobenzamido)benzamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Debrominated benzoic acid derivatives.

    Substitution: Hydroxylated or aminated benzoic acid derivatives.

Scientific Research Applications

2-[3-(2-Bromobenzamido)benzamido]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-(2-Bromobenzamido)benzamido]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amide groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Another brominated benzoic acid derivative with similar chemical properties.

    2-Bromo-6-carboxytoluene: A compound with a bromine atom and carboxyl group on a toluene ring.

    3-Bromo-o-toluic acid: A brominated derivative of o-toluic acid.

Uniqueness

2-[3-(2-Bromobenzamido)benzamido]benzoic acid is unique due to its dual amide groups and bromine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H15BrN2O4

Molecular Weight

439.3 g/mol

IUPAC Name

2-[[3-[(2-bromobenzoyl)amino]benzoyl]amino]benzoic acid

InChI

InChI=1S/C21H15BrN2O4/c22-17-10-3-1-8-15(17)20(26)23-14-7-5-6-13(12-14)19(25)24-18-11-4-2-9-16(18)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28)

InChI Key

UJQORGVOLZKBER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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